molecular formula C19H15BrO6 B2517952 ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 303119-36-0

ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2517952
CAS No.: 303119-36-0
M. Wt: 419.227
InChI Key: KICHEVCHUKZJHM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group and an ethyl acetate moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromophenoxy group. The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The bromophenoxy group and chromen-4-one core are believed to play key roles in its biological activity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its combination of the bromophenoxy group and chromen-4-one core, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO6/c1-2-23-18(21)11-24-12-7-8-13-16(9-12)25-10-17(19(13)22)26-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHEVCHUKZJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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